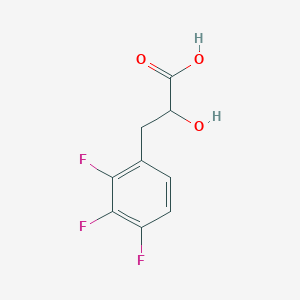![molecular formula C9H10ClF3N2O2 B13562725 2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride](/img/structure/B13562725.png)
2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-TrifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride is a chemical compound with a molecular formula of C9H9F3N2O2. It is used primarily in research and industrial applications due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride typically involves the reaction of 2,2,2-trifluoroethanol with pyridin-3-ylmethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control to ensure it meets the required specifications .
化学反应分析
Types of Reactions
2,2,2-TrifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .
科学研究应用
2,2,2-TrifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological context in which it is used .
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethyl N-(pyridin-3-yl)carbamate: Similar structure but lacks the hydrochloride group.
2,2,2-Trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate: Contains a pyrrolidinyl group instead of a pyridinyl group
Uniqueness
2,2,2-TrifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride is unique due to its trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring robust and stable compounds .
属性
分子式 |
C9H10ClF3N2O2 |
|---|---|
分子量 |
270.63 g/mol |
IUPAC 名称 |
2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)6-16-8(15)14-5-7-2-1-3-13-4-7;/h1-4H,5-6H2,(H,14,15);1H |
InChI 键 |
IJBBPCJHTBLSNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CNC(=O)OCC(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylicacid](/img/structure/B13562661.png)
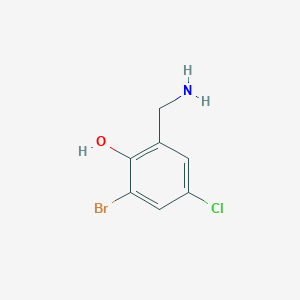
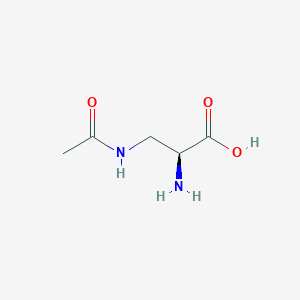
![Tert-butyl 1-(hydroxymethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13562678.png)
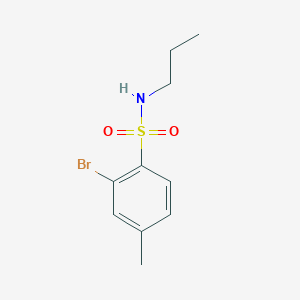
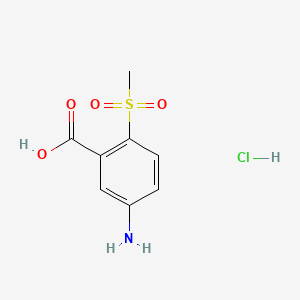
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
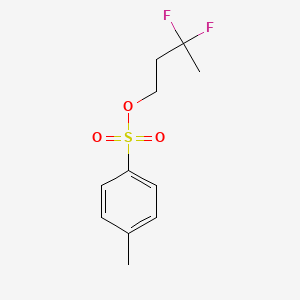
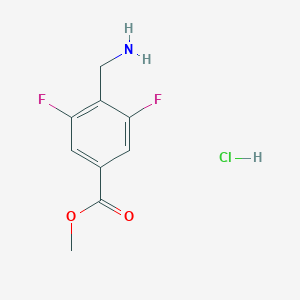
![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
![Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13562717.png)
